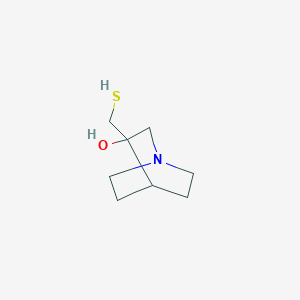

3-羟基-3-巯基甲基奎宁环烷

描述

3-Hydroxy-3-mercaptomethylquinuclidine is a chiral compound that has been identified as a key building block in the synthesis of muscarinic agonists such as AF 102B. The significance of this compound lies in its potential pharmacological applications, particularly in its role as an intermediate in the production of drugs that target the muscarinic acetylcholine receptor .

Synthesis Analysis

The synthesis of (S)-3-hydroxy-3-mercaptomethylquinuclidine involves a catalytic modification of the Sharpless epoxidation reaction. This method has proven to be efficient, yielding the product in 75% yield with a high enantiomeric excess of 94%. The process begins with the asymmetric epoxidation of the allylic alcohol, followed by a four-step sequence that transforms the epoxide into the desired quinuclidine derivative .

Molecular Structure Analysis

The molecular structure of related quinuclidine derivatives has been confirmed through various methods, including X-ray crystallography. For instance, the structure of (3S)-3-hydroxyquinine, a compound closely related to 3-hydroxy-3-mercaptomethylquinuclidine, was determined after separation from its epimeric mixture and conversion into its 9-aceto analogue. This structural confirmation is crucial as it validates the stereochemistry of the synthesized compounds, which is essential for their biological activity .

Chemical Reactions Analysis

Quinuclidine derivatives are known to undergo various chemical reactions, which are essential for further functionalization of the molecule. For example, 2-hydroxymethylene- and 2-dimethylaminomethylene-3-oxoquinuclidines have been synthesized and shown to react with nucleophilic reagents such as amines and hydrazine hydrate to form N-substituted aminomethylene derivatives and pyrazoloquinuclidines, respectively. These reactions expand the chemical diversity of quinuclidine derivatives and open up new pathways for the synthesis of pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinuclidine derivatives are influenced by their molecular structure. For instance, the esters of 3-hydroxyquinuclidine with various acids have been synthesized and exhibit pharmacological activity that is determined by the structure of the acylating residue. Esters with lower aliphatic acids show cholinomimetic action, while those with aromatic and aliphatic-aromatic acids display cholinolytic properties. This highlights the importance of the functional groups attached to the quinuclidine core in determining the compound's physical properties and biological activity .

科学研究应用

美拉德反应研究

在美拉德反应中,这对于了解食品中的风味发展很重要,5-羟基-3-巯基-2-戊酮,一种与 3-羟基-3-巯基甲基奎宁环烷结构相关的化合物,已被确定为硫胺降解和生成香气化合物的一个关键中间体。该化合物使用分析 NMR 和 MS 数据进行表征,突出了其在食品化学和香气科学中的重要性 (Cerny & Guntz-Dubini, 2008).

化学合成技术

利用类似化合物的钯催化的顺序 C(sp(3))-H 官能化对反-β-羟基-α-氨基酸进行立体选择性合成的研究,证明了这些技术在生产各种氨基酸衍生物(包括 β-巯基-α-氨基酸)方面的潜力。这种方法对于将天然化学连接化学扩展到半胱氨酸之外至关重要 (Chen et al., 2015).

抗菌研究

研究了琥珀酰亚胺基(2-芳基-4-氧代-3-{((喹啉-8-氧基)乙酰)氨基}-1,3-噻唑烷-5-基)乙酸酯的抗菌活性,这些化合物与 3-羟基-3-巯基甲基奎宁环烷在化学上相关。这些化合物显示出对细菌和真菌生长的显着抑制作用,表明在抗菌药物开发中具有潜在应用 (Ahmed et al., 2006).

肽和蛋白质偶联

对 3-巯基酸稳定的 CdTe 纳米颗粒的研究表明它们能够在 N-羟基磺基琥珀酰亚胺介导下与肽或蛋白质偶联,表明在细胞标记和诊断中的应用。这项研究证明了此类化合物在生物偶联和纳米技术中的效用 (Shan et al., 2008).

量子化学研究

对羟基喹啉衍生物(包括 3-羟基喹啉)的互变异构的研究提供了对各种互变异构的几何构型、稳定性和质子亲和力的见解。这项研究对于了解此类化合物在制药和材料科学中的化学行为和潜在应用非常重要 (Tokay & Öǧretir, 2002).

属性

IUPAC Name |

3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEOJOQKVZXCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456118 | |

| Record name | 3-hydroxy-3-mercaptomethylquinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-mercaptomethylquinuclidine | |

CAS RN |

107220-26-8 | |

| Record name | 3-hydroxy-3-mercaptomethylquinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-3-(mercaptomethyl)quinuclidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8U59U3WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

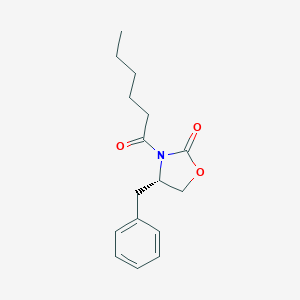

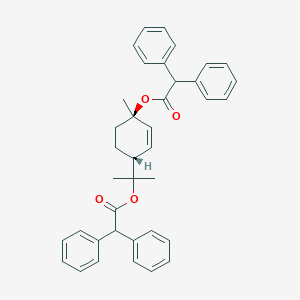

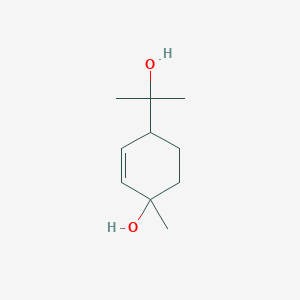

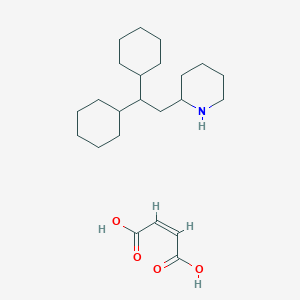

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)

![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)